![molecular formula C18H14N2O5 B14478964 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] CAS No. 65239-16-9](/img/structure/B14478964.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-methoxybenzoyl)furazan is an organic compound with the molecular formula C18H14N2O5 It is a derivative of furazan, a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxybenzoyl)furazan typically involves the following steps:
Formation of Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors such as dinitriles or nitro compounds.
Introduction of 4-Methoxybenzoyl Groups: The 4-methoxybenzoyl groups are introduced through acylation reactions using 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(4-methoxybenzoyl)furazan are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(4-methoxybenzoyl)furazan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound may find applications in materials science, particularly in the development of new polymers or advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,4-Bis(4-methoxybenzoyl)furazan exerts its effects depends on its interactions with molecular targets. The compound’s structure allows it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan: This compound contains a similar furazan ring but with nitro groups instead of methoxybenzoyl groups.
3,4-Bis(3-fluorodinitromethylfurazan-4-oxy)furazan: Another furazan derivative with fluorodinitromethyl groups.
Uniqueness
3,4-Bis(4-methoxybenzoyl)furazan is unique due to the presence of the 4-methoxybenzoyl groups, which impart distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65239-16-9 |
|---|---|
Fórmula molecular |
C18H14N2O5 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
[4-(4-methoxybenzoyl)-1,2,5-oxadiazol-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H14N2O5/c1-23-13-7-3-11(4-8-13)17(21)15-16(20-25-19-15)18(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
Clave InChI |
GWLPVCRUXAPSHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
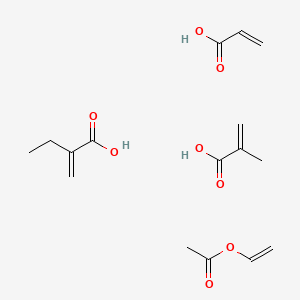
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
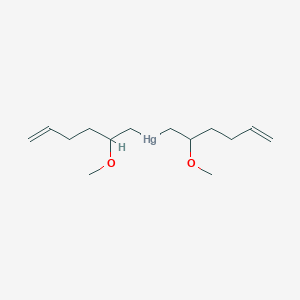
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
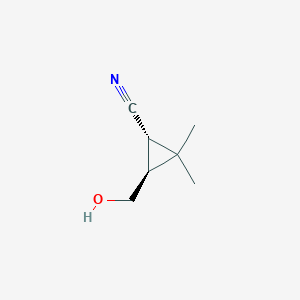
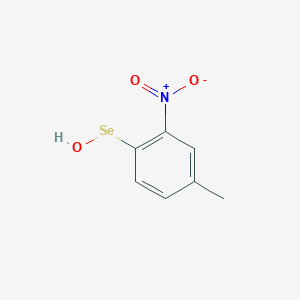
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
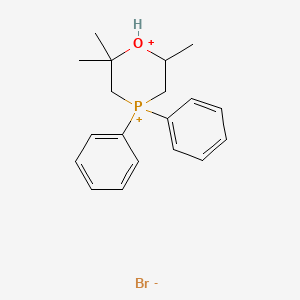
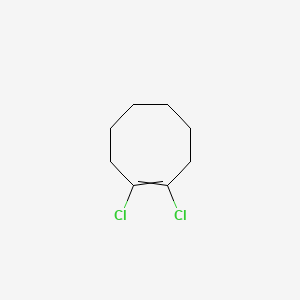
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
